molecular formula C14H16N2O B5670406 1-[2-(2-allylphenoxy)ethyl]-1H-imidazole

1-[2-(2-allylphenoxy)ethyl]-1H-imidazole

Cat. No. B5670406
M. Wt: 228.29 g/mol
InChI Key: GPTVDKAAFOCJDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-[2-(2-allylphenoxy)ethyl]-1H-imidazole, often involves nucleophilic substitution reactions where tertiary alcohols react with azide anions in the presence of a catalyst like boron trifluoride-diethyl etherate (Chevreuil et al., 2008). These methods are crucial for introducing various functional groups into the imidazole ring, enabling the exploration of their chemical reactions and properties.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized using techniques like single-crystal X-ray crystallography, NMR, IR, and mass spectrometry. These methods provide detailed insights into the compound's geometric configuration, intermolecular interactions, and electronic properties. For example, the physicochemical characterization of similar compounds has been performed to understand their molecular level properties, contributing to the development of novel formulations (Pansuriya et al., 2016).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, reflecting their broad utility in synthetic chemistry. Reactions like cyclocondensation, alkylation, and coupling with alcohols and amines have been explored. These reactions are essential for the functionalization of imidazole rings and the synthesis of complex molecules with potential biological activities (Ranucci et al., 2003).

properties

IUPAC Name

1-[2-(2-prop-2-enylphenoxy)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-5-13-6-3-4-7-14(13)17-11-10-16-9-8-15-12-16/h2-4,6-9,12H,1,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTVDKAAFOCJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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